molecular formula C8H6FNO4 B12862658 4-Fluoro-5-methoxy-2-nitrobenzaldehyde

4-Fluoro-5-methoxy-2-nitrobenzaldehyde

Cat. No.: B12862658
M. Wt: 199.14 g/mol
InChI Key: LXSJZMFJARIQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-5-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C₈H₆FNO₄ and a molecular weight of 199.14 g/mol . It is a derivative of benzaldehyde, characterized by the presence of a fluorine atom, a methoxy group, and a nitro group on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluoro-5-methoxy-2-nitrobenzaldehyde can be synthesized through a multi-step process involving nitration, methoxylation, and fluorination reactions. One common method involves the nitration of 4-methoxybenzaldehyde using nitric acid and sulfuric acid as nitrating agents . The resulting nitro compound is then subjected to fluorination using a suitable fluorinating agent under controlled conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and fluorination processes. These processes are carried out in specialized reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluoro-5-methoxy-2-nitrobenzaldehyde is utilized in several scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methoxy-2-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .

Properties

Molecular Formula

C8H6FNO4

Molecular Weight

199.14 g/mol

IUPAC Name

4-fluoro-5-methoxy-2-nitrobenzaldehyde

InChI

InChI=1S/C8H6FNO4/c1-14-8-2-5(4-11)7(10(12)13)3-6(8)9/h2-4H,1H3

InChI Key

LXSJZMFJARIQDG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.